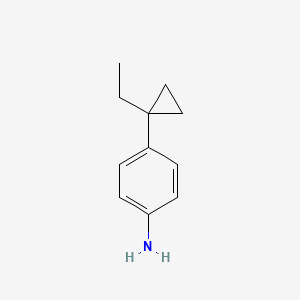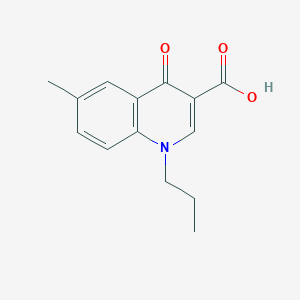
N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C29H30N6O5S2 and its molecular weight is 606.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research involves the synthesis and structural characterization of compounds related to the specified chemical structure. These studies often focus on the development of novel compounds with potential biological activities, including anti-inflammatory and antimicrobial properties. For instance, the synthesis of novel derivatives with specific structural features has been explored to investigate their biological activities, such as anti-inflammatory effects (K. Sunder & Jayapal Maleraju, 2013).
Antioxidant and Antimicrobial Activities
Several studies have synthesized and evaluated compounds for antioxidant and antimicrobial activities. These compounds are designed to incorporate specific functional groups that may contribute to their biological efficacy. The evaluation of these compounds includes assays to determine their potential as antioxidants or antimicrobial agents, which is crucial for developing new therapeutic agents (M. Faheem, 2018).
Pharmacological Evaluation
Pharmacological evaluations are conducted to assess the therapeutic potential of synthesized compounds. This includes investigating their anti-inflammatory, analgesic, and anti-cancer properties. Such studies are essential for identifying compounds with promising biological activities that could be further developed into therapeutic drugs. The computational and pharmacological potential of derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions has been explored, highlighting the diverse applications of these compounds in pharmaceutical research (Pinka Patel et al., 2013).
Chemical Sensor Development
Compounds with specific structural features are also investigated for their potential use as chemical sensors. This involves studying their photophysical and physicochemical properties to develop sensors for detecting metal ions or other chemical entities. Such research has implications for environmental monitoring, medical diagnostics, and industrial processes (Salman A. Khan, 2020).
Propiedades
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6O5S2/c1-34-25(16-30-26(36)17-40-19-9-5-4-6-10-19)31-32-29(34)42-18-27(37)35-22(15-21(33-35)24-13-8-14-41-24)20-11-7-12-23(38-2)28(20)39-3/h4-14,22H,15-18H2,1-3H3,(H,30,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVPEUAEJLYCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=CS3)C4=C(C(=CC=C4)OC)OC)CNC(=O)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2990524.png)



![ethyl 2-{2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate](/img/structure/B2990530.png)
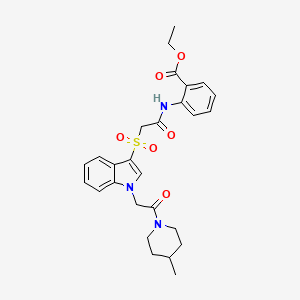
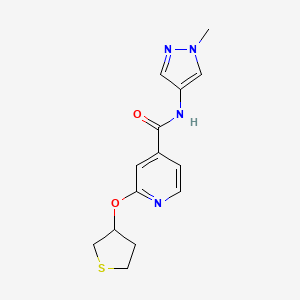
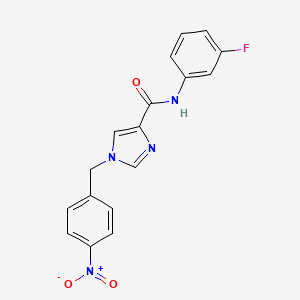

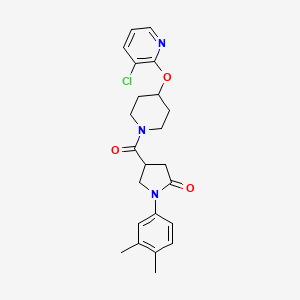
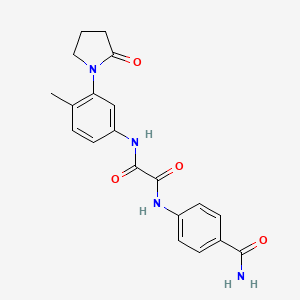
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2990538.png)
